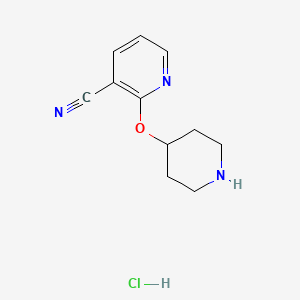![molecular formula C8H13N5O B1418875 3-[2-Oxo-2-(1-pyrrolidinyl)ethyl]-1H-1,2,4-triazol-5-amine CAS No. 921225-15-2](/img/structure/B1418875.png)
3-[2-Oxo-2-(1-pyrrolidinyl)ethyl]-1H-1,2,4-triazol-5-amine
Vue d'ensemble
Description
The compound “3-[2-Oxo-2-(1-pyrrolidinyl)ethyl]-1H-1,2,4-triazol-5-amine” is a complex organic molecule. It contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom, and a 1,2,4-triazole ring, which is a five-membered ring with three nitrogen atoms . The presence of these rings suggests that this compound may have applications in medicinal chemistry or drug design .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the pyrrolidine and 1,2,4-triazole rings in separate steps, followed by their connection via an ethyl linker . The exact synthetic route would depend on the specific reagents and conditions used.
Molecular Structure Analysis
The molecular structure of this compound, as suggested by its name, likely involves a pyrrolidine ring and a 1,2,4-triazole ring connected by an ethyl linker. The “2-oxo” groups indicate the presence of carbonyl groups (C=O) on the second carbon of the pyrrolidine ring and the ethyl linker .
Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the pyrrolidine and 1,2,4-triazole rings, as well as the carbonyl groups. The nitrogen atoms in the rings could act as nucleophiles in reactions, while the carbonyl groups could be involved in various reactions such as reductions or nucleophilic additions .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the nitrogen-containing rings could contribute to its polarity, potentially making it more soluble in polar solvents. The carbonyl groups could also influence its reactivity .
Applications De Recherche Scientifique
1. Antimicrobial Activities
Research on derivatives of 1,2,4-triazoles, a class to which 3-[2-Oxo-2-(1-pyrrolidinyl)ethyl]-1H-1,2,4-triazol-5-amine belongs, demonstrates significant antimicrobial properties. For example, studies have shown that certain 1,2,4-triazole derivatives exhibit good antimicrobial activity against various microorganisms, comparable to known antibiotics like ampicillin (Fandaklı et al., 2012); (Bayrak et al., 2009).
2. Synthesis of Novel Compounds
The synthesis of novel compounds using 1,2,4-triazoles is a significant area of research. Various studies have focused on creating new derivatives with potential biological activities, such as Mannich bases containing the triazole nucleus (Kumar & Mashelkar, 2007); (Glotova et al., 2013).
3. Chemical Transformations
Research on 1,2,4-triazoles includes exploring various chemical transformations to create derivatives with different functional groups and potential applications. These transformations involve reactions with various amines, acids, and aldehydes, leading to a wide range of structurally diverse compounds (Sun et al., 2010); (Shen & Zhang, 2015).
4. Potential Fungicidal Activities
Some derivatives of 1,2,4-triazoles have been investigated for their fungicidal activities. This research is crucial for developing new fungicides with potential agricultural applications (Xu et al., 2006).
Orientations Futures
Propriétés
IUPAC Name |
2-(3-amino-1H-1,2,4-triazol-5-yl)-1-pyrrolidin-1-ylethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N5O/c9-8-10-6(11-12-8)5-7(14)13-3-1-2-4-13/h1-5H2,(H3,9,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PROBRELCROBMEG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)CC2=NC(=NN2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50672458 | |
| Record name | 2-(3-Amino-1H-1,2,4-triazol-5-yl)-1-(pyrrolidin-1-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50672458 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[2-Oxo-2-(1-pyrrolidinyl)ethyl]-1H-1,2,4-triazol-5-amine | |
CAS RN |
921225-15-2 | |
| Record name | 2-(3-Amino-1H-1,2,4-triazol-5-yl)-1-(pyrrolidin-1-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50672458 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![6-Chloro-7H-pyrrolo[2,3-D]pyrimidine](/img/structure/B1418797.png)









